N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Triazoles can exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
Synthesis and Biological Activity
- Compounds within the [1,2,4]triazolo[4,3-a]quinoxaline class, such as those studied by Zhang et al. (2008), have shown positive inotropic activity, suggesting potential applications in treating cardiovascular diseases. These compounds have been evaluated for their ability to increase stroke volume in isolated rabbit heart preparations, indicating their utility in heart failure treatment strategies (Zhang et al., 2008).
Antagonistic Properties
- Lenzi et al. (2006) explored derivatives designed as human A3 adenosine receptor antagonists. The research showed that certain derivatives possess potent and selective antagonistic properties, hinting at potential applications in treating neurological disorders or cancers (Lenzi et al., 2006).
Molecular Modeling and Drug Design
- A study by Catarzi et al. (2005) on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists provided insights into the structure-activity relationships (SAR) and molecular modeling of these compounds. This research aids in the rational design of new drugs with improved selectivity and potency for receptor subtypes, demonstrating the utility of these compounds in drug discovery and development (Catarzi et al., 2005).
Material Science Applications
- Ozdemir et al. (2012) synthesized novel monomers by combining benzotriazole and quinoxaline units, showcasing their potential in electrochemical polymerization and applications in optoelectronics. These polymers displayed p- and n-type doping properties and are considered promising materials for use in electronic devices (Ozdemir et al., 2012).
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazoles . Triazoles are known to have diverse biological activities and are often used in medicinal chemistry. They can interact with various biological targets, depending on their specific structure and functional groups .
Mode of action
The mode of action of triazoles can vary widely, depending on their specific structure and the target they interact with. For instance, some triazoles act as inhibitors of certain enzymes, while others might interact with different cellular components .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the diversity of potential targets, triazoles can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Factors such as its size, polarity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some triazoles, for example, have antiviral properties and can inhibit the replication of certain viruses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
N-benzyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-10-7-11-19(14-18)34-24-23-28-29(16-22(31)26-15-17-8-3-2-4-9-17)25(32)30(23)21-13-6-5-12-20(21)27-24/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOMVGLBEHIXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.